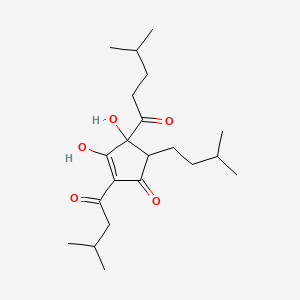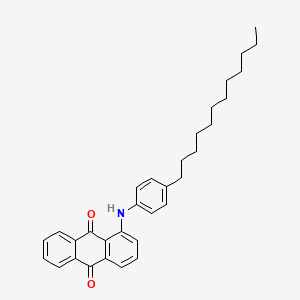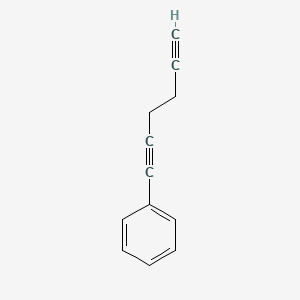
Hexa-1,5-diynyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-1,5-diynyl-benzene is an organic compound with the molecular formula C12H10. It is characterized by a benzene ring substituted with two ethynyl groups at the 1 and 5 positions. This compound is notable for its extended conjugation and unique electronic properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexa-1,5-diynyl-benzene can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of 1,5-diiodobenzene with terminal alkynes under Sonogashira coupling conditions. This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods: The scalability of the Sonogashira coupling reaction makes it a viable option for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Hexa-1,5-diynyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Hexa-1,5-diynyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers with extended conjugation.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules with specific electronic properties.
Wirkmechanismus
The mechanism by which hexa-1,5-diynyl-benzene exerts its effects is primarily related to its electronic structure. The extended conjugation allows for efficient electron delocalization, which can interact with various molecular targets and pathways. This property is particularly useful in the design of materials for electronic and optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Hexa-1,5-diynyl-benzene can be compared with other similar compounds, such as:
Hexa-3-en-1,5-diynyl-benzene: This compound has a similar structure but with additional double bonds, leading to different electronic properties.
1,4-Diethynylbenzene: This compound has ethynyl groups at the 1 and 4 positions, resulting in different reactivity and applications.
Uniqueness: this compound’s unique combination of extended conjugation and specific substitution pattern on the benzene ring distinguishes it from other similar compounds. This uniqueness makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
37124-88-2 |
|---|---|
Molekularformel |
C12H10 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
hexa-1,5-diynylbenzene |
InChI |
InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,5,7-8,10-11H,3-4H2 |
InChI-Schlüssel |
VAMBVMMFRGBSCD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




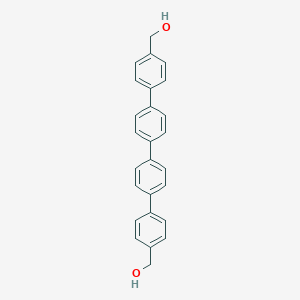
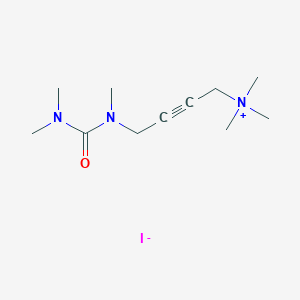
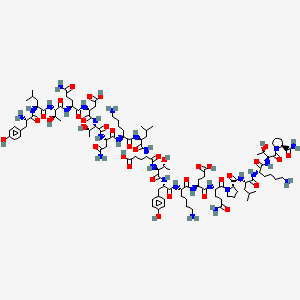
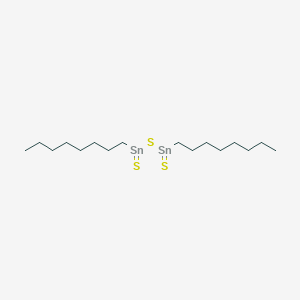
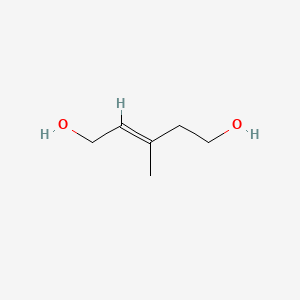
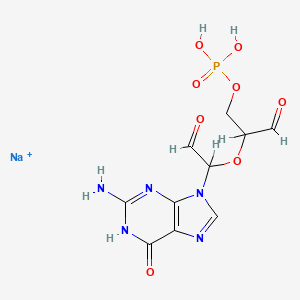
![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)

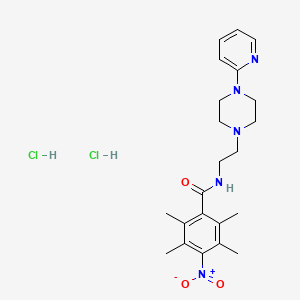
![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
